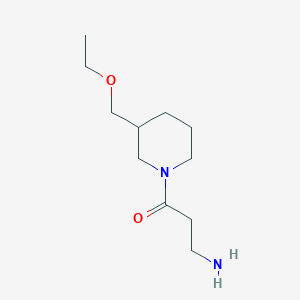

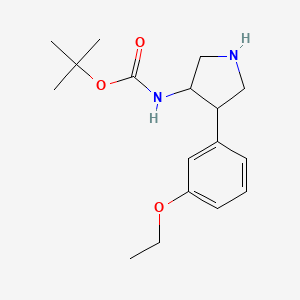

![molecular formula C12H14ClN3 B1478313 4-クロロ-2-シクロヘキシルピラゾロ[1,5-a]ピラジン CAS No. 2097975-99-8](/img/structure/B1478313.png)

4-クロロ-2-シクロヘキシルピラゾロ[1,5-a]ピラジン

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine, is a topic of ongoing research. For instance, a regioselective synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines was carried out in 50–90% yields by the cyclocondensation reaction in acetonitrile of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones .

Molecular Structure Analysis

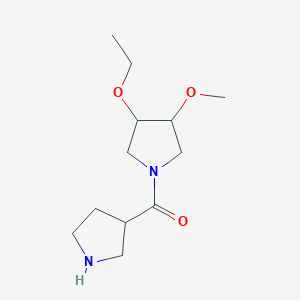

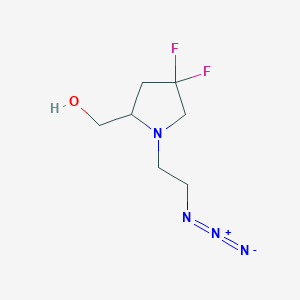

The molecular structure of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is characterized by a pyrazolo[1,5-a]pyrazine core with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position.

Chemical Reactions Analysis

Pyrazine derivatives, including 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions .

Physical and Chemical Properties Analysis

4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine has a molecular weight of 235.71 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.

科学的研究の応用

抗菌活性

ピロロピラジン誘導体は、有意な抗菌活性を示している . これらは、さまざまな細菌および真菌株に対して効果的であり、新しい抗菌薬の開発のための潜在的な候補となる .

抗炎症活性

これらの化合物は、抗炎症特性も示している . これは、炎症を特徴とする状態の治療に使用できることを示唆している .

抗ウイルス活性

ピロロピラジン誘導体は、抗ウイルス活性を示している . これは、抗ウイルス薬の開発に使用できることを示唆している .

抗腫瘍活性

これらの化合物は、抗腫瘍特性により、がんの治療に有効性を示している . これらは、新しいがん治療薬の開発に使用できる .

キナーゼ阻害活性

ピロロピラジン誘導体は、キナーゼ阻害に対して活性を示している . キナーゼは、細胞機能の調節において重要な役割を果たす酵素である. それらの活性を阻害することは、がんなどの病気の治療に有益である可能性がある .

抗酸化活性

これらの化合物は、抗酸化特性を示している . 抗酸化物質は、フリーラジカルによって引き起こされる細胞の損傷を防いだり遅らせたりできる物質である. これは、健康食品や病気の予防における潜在的な用途を示唆している .

神経遮断活性

ピロロピラジン骨格を持つ薬物は、神経遮断特性のために臨床で使用されてきた . これは、精神障害の治療における潜在的な用途を示唆している .

心臓血管活性

ピロロピラジン誘導体は、心臓血管効果のために使用されてきた . これは、心臓病の治療における潜在的な用途を示唆している .

将来の方向性

The future directions for the research on 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine could involve further exploration of its potential biological activities, such as its ability to inhibit TRKA . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

作用機序

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect various cellular processes, including cell cycle progression and apoptosis .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines .

生化学分析

Biochemical Properties

4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting the progression of the cell cycle. Additionally, this compound has been observed to bind to other proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.

Cellular Effects

The effects of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine on various types of cells and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound exhibits cytotoxic activity, leading to cell death . The mechanism underlying this cytotoxicity involves the disruption of cell signaling pathways and the induction of apoptosis. Furthermore, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine has been shown to influence gene expression, particularly genes involved in cell cycle regulation and apoptosis. This compound also affects cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.

Molecular Mechanism

At the molecular level, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and the induction of apoptosis. Additionally, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine can lead to sustained inhibition of CDK2 activity and persistent effects on cellular function. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These adverse effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is involved in specific metabolic pathways within the cell. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. The interaction of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine with metabolic enzymes can also influence metabolic flux and the levels of key metabolites, further impacting cellular function.

Transport and Distribution

The transport and distribution of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within the cell can affect its activity and interactions with biomolecules. Additionally, the accumulation of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine in specific tissues may contribute to its overall pharmacological effects.

Subcellular Localization

The subcellular localization of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is an important determinant of its activity and function. The compound has been observed to localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine may undergo post-translational modifications that direct it to specific organelles, further modulating its biochemical effects.

特性

IUPAC Name |

4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYIJKKAKMFZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN3C=CN=C(C3=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。